molecular formula C11H15NO4S B1463439 4-[(Methylsulfonyl)(phenyl)amino]butanoic acid CAS No. 1183951-26-9

4-[(Methylsulfonyl)(phenyl)amino]butanoic acid

Cat. No.: B1463439
CAS No.: 1183951-26-9
M. Wt: 257.31 g/mol
InChI Key: JVHZCGNVMRCSRH-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)(phenyl)amino]butanoic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Biological Activity

4-[(Methylsulfonyl)(phenyl)amino]butanoic acid, known by its CAS number 1183951-26-9, is a compound that features a methylsulfonyl group attached to a phenyl ring and an amino butanoic acid backbone. This unique structure suggests potential biological activities that could be explored in various pharmacological contexts.

  • Molecular Formula : C11H15NO4S
  • Molecular Weight : 245.31 g/mol
  • Structural Characteristics : The compound's structure includes functional groups that may contribute to its interaction with biological systems, particularly in pharmacology.

Potential Biological Activities

The biological activities of this compound are inferred from studies on structurally similar compounds and its unique functional groups. Here are some areas where this compound may exhibit activity:

  • Anticonvulsant Activity :
    • Similar compounds have demonstrated anticonvulsant properties, making it plausible that this compound could also possess such effects. Studies on thiazole derivatives indicate that modifications in the phenyl ring can significantly affect activity levels against seizures .
  • Neuropharmacological Effects :
    • Research on functionalized amino acids indicates potential inhibitory effects on neurotransmitter transporters, particularly GABA transporters (mGAT1 and mGAT4), which are critical targets for neuropathic pain treatments . The structural similarity of this compound to these compounds suggests it may have similar neuropharmacological effects.
  • Antimicrobial Activity :
    • Compounds with methylsulfonyl groups have shown significant antimicrobial and antifungal activities in related studies . This suggests that this compound might also exhibit similar properties.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(4-Bromo-phenyl)butanoic acidAnticonvulsant
Thiazole derivativesAnticonvulsant
N-substituted β-amino acidsAntimicrobial
Functionalized amino acidsGABA transporter inhibitors

The precise mechanism of action for this compound remains to be elucidated. However, based on the structural characteristics, it is hypothesized that the compound could interact with various receptors or enzymes involved in neurotransmission and microbial resistance mechanisms.

  • Receptor Interaction :
    • The presence of the methylsulfonyl group may enhance lipophilicity, allowing better membrane penetration and receptor interaction.
  • Enzyme Inhibition :
    • Similar compounds have been noted for their ability to inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential pathways for this compound as well.

Properties

IUPAC Name

4-(N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(15,16)12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHZCGNVMRCSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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